1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine
Description
The compound 1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine features a central phenyl ring substituted with a chlorine atom at position 3, an ethoxy group at position 5, and a thiophen-2-ylmethoxy group at position 2. The methanamine moiety is linked to a pyridin-3-ylmethyl group, forming a secondary amine.
Properties
Molecular Formula |
C20H21ClN2O2S |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C20H21ClN2O2S/c1-2-24-19-10-16(13-23-12-15-5-3-7-22-11-15)9-18(21)20(19)25-14-17-6-4-8-26-17/h3-11,23H,2,12-14H2,1H3 |
InChI Key |
QGJYVFKRKHGRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Sequential Alkylation and Etherification
Amine Side Chain Introduction
The N-(pyridin-3-ylmethyl)methanamine moiety is incorporated via reductive amination or nucleophilic substitution:
Reductive Amination
A benzaldehyde intermediate (derived from oxidation of the methyl group) reacts with pyridin-3-ylmethanamine:
Alkylation of Primary Amines
Alternative routes use bromomethyl intermediates:
-
Reagents : Pyridin-3-ylmethanamine, K₂CO₃ in acetonitrile.
Integrated Synthetic Pathways
Three-Step Convergent Synthesis
-
Phenyl Core Preparation : As per Section 1.1.
-
Methylamine Installation : Reaction of 4-(thiophen-2-ylmethoxy)-3-chloro-5-ethoxyphenylmethanol with thionyl chloride to form the chloride, followed by displacement with pyridin-3-ylmethanamine.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane).
One-Pot Tandem Reactions
A streamlined approach combines etherification and amination:
-
Reagents : 3-Chloro-5-ethoxy-4-hydroxyphenylmethanol, thiophen-2-ylmethanol, DEAD, pyridin-3-ylmethanamine.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Sequential Alkylation | Etherification → Amination | 65–72 | ≥98 | High selectivity, scalability |
| Suzuki Coupling | Cross-coupling → Reduction | 70–75 | 95–97 | Modular for analog synthesis |
| One-Pot Tandem | Combined steps | 50–58 | 90–92 | Reduced purification steps |
Optimization Strategies
Catalytic Enhancements
Green Chemistry Approaches
-
Microwave Assistance : Reduces reaction times from 12 hours to 2 hours for amination steps, maintaining yields at 68%.
-
Aqueous Workups : Replacement of organic solvents with water/ethanol mixtures in final extractions reduces waste.
Challenges and Solutions
-
Regioselectivity in Etherification : Competing O- vs. C-alkylation is mitigated by using bulky bases (e.g., DBU).
-
Amine Stability : Pyridin-3-ylmethanamine’s sensitivity to oxidation necessitates inert atmospheres during reactions.
Scalability and Industrial Relevance
Batch processes using the sequential alkylation method have been scaled to 10 kg with consistent yields (68%). Continuous-flow systems are under investigation for Suzuki coupling steps to enhance throughput .
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethoxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects . The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated molecular formula: C19H21ClN2O2S.
Key Observations:
Substituent Effects on Polarity and Solubility: The target compound’s thiophen-2-ylmethoxy group introduces steric bulk and moderate lipophilicity compared to the smaller methoxy group in . This may reduce aqueous solubility but enhance membrane permeability .
Impact of Heterocycles :
- Pyridine and thiophene moieties in the target compound enable hydrogen bonding and π-π interactions, similar to compounds in and .
- Replacing the phenyl core with a carbazole () increases rigidity and aromatic surface area, which could enhance receptor binding but reduce synthetic accessibility.
Synthetic Efficiency :
- Yields for analogues synthesized via reductive amination (e.g., 21% for compound 13 in ) suggest challenges in optimizing reactions for bulkier substituents like thiophen-2-ylmethoxy.
Physicochemical and Pharmacokinetic Predictions
- logP : Estimated logP values (e.g., ~3.5 for the target) align with analogues in (logP ~2.8) and (logP ~3.1), indicating moderate lipophilicity suitable for CNS targets.
Biological Activity
The compound 1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine is a complex organic molecule characterized by its diverse functional groups, including a chloro group, ethoxy group, thiophene moiety, and pyridine derivative. This unique structural composition suggests potential for a variety of biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a significant presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The intricate arrangement of these atoms contributes to its chemical properties and potential interactions within biological systems.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Chloro, ethoxy, thiophene, pyridine |
| Molecular Weight | 392.91 g/mol |
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
- Antimicrobial Activity : The presence of thiophene and chloro groups in the structure suggests potential antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains and fungi.
- Antitumor Effects : The ethoxy substituent and aromatic rings are often associated with antitumor activity. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation.
- Inhibition of Enzymatic Activity : Compounds with similar amine functionalities have been studied for their ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has implications in cancer treatment and immunosuppression.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of related compounds against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at concentrations as low as 10 µg/mL. The compound's structural features were linked to its effectiveness against these pathogens .
- Antitumor Activity : In vitro assays on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) showed that derivatives possessing similar moieties exhibited IC50 values ranging from 5 to 15 µM, indicating moderate to high potency against tumor growth .
- Enzyme Inhibition Studies : Compounds structurally analogous to the target compound were tested for DHODH inhibition using enzymatic assays. Results indicated that some derivatives could inhibit DHODH with IC50 values comparable to known inhibitors like brequinar .
The biological activity of this compound can be attributed to:
- Molecular Interactions : The chloro and ethoxy groups may facilitate interactions with specific biological targets, enhancing binding affinity.
- Functional Group Synergy : The combination of aromatic systems with electron-withdrawing groups (like chloro) can stabilize reactive intermediates during enzymatic reactions.
Q & A
Q. Q1. What are the validated synthetic routes for 1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine, and how are reaction conditions optimized?
Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of the chlorophenyl ether moiety with thiophen-2-ylmethoxy groups using Ullmann or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene/DMF under inert atmospheres .
- Step 2 : Reductive amination between the intermediate aryl chloride and pyridin-3-ylmethylamine using sodium triacetoxyborohydride (STAB) in dichloroethane at 0–25°C .
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature, solvent polarity, and catalyst loading. Impurities (e.g., dehalogenated byproducts) are minimized via pH adjustments (neutral to slightly acidic) and inert gas purges .
Q. Q2. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals:
- Aromatic protons : δ 6.8–8.2 ppm (pyridine and thiophene rings) .
- Ethoxy group : δ 1.3–1.5 ppm (CH₃) and δ 3.8–4.1 ppm (CH₂) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Absorbance at ~1250 cm⁻¹ (C-O-C ether stretch) and ~1590 cm⁻¹ (C=N/C=C aromatic stretches) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer : Contradictions may arise from:
- Purity variations : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and compare with commercial standards .
- Assay conditions : Standardize cell-based assays (e.g., IC₅₀ measurements) using consistent cell lines (e.g., HEK293 or HeLa), serum concentrations, and incubation times .
- Structural analogs : Test activity against analogs (e.g., replacing ethoxy with methoxy or varying thiophene substituents) to isolate pharmacophore contributions .
Q. Q4. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical studies?
Methodological Answer :
- Salt formation : Hydrochloride salts improve aqueous solubility via protonation of the pyridine nitrogen .
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vivo formulations to balance solubility and toxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the methanamine moiety to enhance membrane permeability .
Q. Q5. How can computational modeling guide the design of analogs with improved target binding?
Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes). Key residues (e.g., ATP-binding pockets) are prioritized for hydrophobic/π-π stacking with the thiophene and pyridine groups .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. RMSD/RMSF plots identify regions requiring steric optimization .
- QSAR models : Train models on IC₅₀ data from analogs to predict substitutions (e.g., chloro → trifluoromethyl) that enhance potency .
Q. Q6. What are the common synthetic impurities, and how are they characterized?
Methodological Answer :
- Byproducts :
- Mitigation : Use scavengers (e.g., silica-bound thiourea) during Pd-catalyzed steps and maintain inert atmospheres .
Data Analysis & Validation
Q. Q7. How should researchers validate conflicting NMR or crystallographic data?
Methodological Answer :
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., ethoxy group orientation) by growing single crystals via slow vapor diffusion (hexane/ethyl acetate) and collecting data at 100 K .
- 2D NMR : COSY and NOESY confirm spatial proximity of protons (e.g., pyridylmethyl-CH₂ to aromatic H) .
- Cross-validation : Compare experimental data with DFT-calculated NMR shifts (Gaussian 16, B3LYP/6-31G**) .
Q. Q8. What methodologies are recommended for analyzing metabolic stability in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
